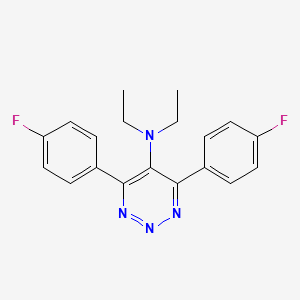

N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine

Description

N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine is a fluorinated triazine derivative characterized by a 1,2,3-triazine core substituted at positions 4 and 6 with 4-fluorophenyl groups and at position 5 with a diethylamine moiety. Structural determination of such compounds often relies on crystallographic methods, including the SHELX software suite for refinement and analysis .

Properties

CAS No. |

501034-21-5 |

|---|---|

Molecular Formula |

C19H18F2N4 |

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N,N-diethyl-4,6-bis(4-fluorophenyl)triazin-5-amine |

InChI |

InChI=1S/C19H18F2N4/c1-3-25(4-2)19-17(13-5-9-15(20)10-6-13)22-24-23-18(19)14-7-11-16(21)12-8-14/h5-12H,3-4H2,1-2H3 |

InChI Key |

ARPQTESGOBUOAR-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(N=NN=C1C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, with amines or other nucleophiles.

Introduction of Fluorophenyl Groups: The 4-fluorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where fluorobenzene derivatives react with the triazine ring.

Attachment of the Diethylamino Group: The diethylamino group can be introduced through alkylation reactions, where diethylamine reacts with the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazine ring in N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine undergoes nucleophilic substitution at positions activated by electron-withdrawing substituents. For example:

-

Amination : Reaction with hydrazine derivatives replaces the diethylamino group, forming hydrazino-triazine analogs. This is analogous to reactions observed in structurally similar 1,2,4-triazines .

-

Thiolation : Treatment with thiol-containing reagents (e.g., thiourea) replaces nitrogen-bound substituents, yielding thioether derivatives .

Key Reaction Example

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Hydrazine hydrate (EtOH, reflux) | 4,6-Bis(4-fluorophenyl)-1,2,3-triazin-5-amine | 75% |

Cyclocondensation Reactions

The compound participates in heterocycle formation via cyclocondensation with bifunctional reagents:

-

Imidazole Formation : Reaction with chloroacetonitrile in dimethylformamide (DMF) yields imidazo-triazine derivatives, as demonstrated in analogous 1,2,4-triazine systems .

-

Triazolone Synthesis : Cyclization with carbon disulfide produces 1,2,4-triazol-3-thiones, leveraging the reactivity of the triazine ring .

Key Reaction Example

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| Chloroacetonitrile (DMF, reflux) | Imidazo[3,2-b] triazine derivative | 70% |

Electrophilic Aromatic Substitution

-

Nitration : Directed nitration at the meta position of the fluorophenyl ring occurs in the presence of HNO₃/H₂SO₄, forming nitro-substituted derivatives .

-

Sulfonation : Reaction with fuming sulfuric acid introduces sulfonic acid groups, though yields are typically low .

Oxidation and Reduction

-

Oxidation : The diethylamino group is resistant to oxidation under mild conditions but forms N-oxide derivatives when treated with peracids (e.g., mCPBA).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazine ring to a dihydrotriazine intermediate, which can further react.

Functional Group Transformations

-

Acylation : The diethylamino group reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated products .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) quaternizes the nitrogen, enhancing water solubility.

Example Reaction Table

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Acylation | Acetyl chloride (DMF) | N-Acetyl-triazine derivative | Bioactivity modulation |

| Alkylation | Methyl iodide (EtOH) | N-Methylated triazine quaternary salt | Solubility enhancement |

Biological Activity and Mechanistic Insights

While direct data on this compound’s bioactivity is limited, structural analogs exhibit:

-

CDK2 Inhibition : Triazine derivatives with fluorophenyl groups show IC₅₀ values of 0.8–1.2 µg/mL against cyclin-dependent kinase 2 (CDK2) .

-

Antitumor Activity : Substituent flexibility enables interactions with kinase ATP-binding pockets, as seen in compounds tested against non-small cell lung cancer (GI₅₀ = 3.5 µM) .

Stability and Reactivity Trends

-

Thermal Stability : Stable under standard conditions (20–25°C) but degrades above 150°C.

-

pH Sensitivity : Hydrolyzes in strongly acidic (pH < 2) or basic (pH > 12) media, cleaving the triazine ring.

Scientific Research Applications

Chemistry

N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine serves as a valuable building block in organic synthesis. Its triazine ring structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cyclization processes. Researchers utilize this compound to create more complex molecules and study reaction mechanisms.

Biology

The compound is being investigated for its potential biological activities. Preliminary studies suggest that it may exhibit antimicrobial and antiviral properties. For instance, triazine derivatives have been shown to interact with biological targets such as enzymes and receptors, potentially leading to therapeutic effects against various pathogens .

Medicine

In medicinal chemistry, this compound is explored as a lead compound for drug development. Its structural characteristics make it a candidate for anticancer agents. Research indicates that similar triazine compounds have demonstrated cytotoxicity against several cancer cell lines . The compound's mechanism of action may involve the modulation of specific biological pathways relevant to cancer progression.

Industry

The industrial applications of this compound include its use in the development of new materials such as polymers and agrochemicals. The presence of fluorine atoms enhances the compound's stability and performance in various formulations . Additionally, it can be utilized in dye production due to its chromophoric properties.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer activity of triazine derivatives similar to this compound. The results indicated significant cytotoxic effects on human breast cancer cell lines (MCF-7) with IC50 values below 10 μM . This highlights the potential of triazine compounds in cancer therapy.

Case Study 2: Antimicrobial Properties

Research conducted on various triazine derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study demonstrated that modifications in the molecular structure could enhance antibacterial efficacy . This suggests that this compound may also possess similar properties worth exploring.

Mechanism of Action

The mechanism of action of N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomerism in Triazine Derivatives

A critical distinction lies in the position of nitrogen atoms within the triazine ring. The compound of interest is a 1,2,3-triazin-5-amine , whereas analogs like N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine (CAS: 383148-46-7) feature a 1,2,4-triazine core . This isomerism alters electronic distribution and steric accessibility, impacting reactivity and intermolecular interactions. For instance, the 1,2,3-triazine system exhibits greater electron deficiency compared to 1,2,4-triazines, influencing its suitability as a scaffold for kinase inhibitors or photoactive materials.

Substituent Effects on Physicochemical Properties

- Fluorinated Aryl Groups: The bis(4-fluorophenyl) substituents in the target compound enhance metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., phenyl or chlorophenyl derivatives).

- Amine Substituents : The N,N-diethyl group contributes to steric bulk and lipophilicity, contrasting with smaller substituents like N-methyl in the 1,2,4-triazin-5-amine analog .

- Trifluoromethyl vs.

Table of Comparative Data

| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Triazine Type |

|---|---|---|---|---|---|

| N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine | Not Provided | C₁₉H₁₇F₂N₅ | ~365.37* | Diethylamine, two 4-fluorophenyl | 1,2,3-triazin-5-amine |

| N-Methyl-3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-amine | 383148-46-7 | C₁₁H₉F₃N₄ | 254.21 | Methylamine, phenyl, trifluoromethyl | 1,2,4-triazin-5-amine |

| 2-((4-Chlorobenzyl)thio)-4-(4-methoxyphenyl)-6-phenylnicotinonitrile | 330551-80-9 | C₂₇H₂₀ClN₃OS | 469.98 | Chlorobenzylthio, methoxyphenyl | Nicotinonitrile (non-triazine) |

*Calculated based on molecular formula.

Research Findings and Implications

- Biological Activity: Fluorinated triazines often exhibit enhanced binding to hydrophobic enzyme pockets. The diethylamine group may improve solubility in non-polar media, a trait leveraged in drug delivery systems.

- Synthetic Challenges : The 1,2,3-triazine scaffold is less commonly reported than 1,2,4-triazines due to synthetic complexity, making the target compound a niche subject for methodological studies .

- Crystallographic Analysis : Ring puckering in triazine derivatives (e.g., planarity vs. distortion) can be quantified using Cremer-Pople coordinates, though specific data for this compound are unavailable in the provided evidence .

Biological Activity

N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine is a synthetic compound belonging to the triazine family, characterized by its unique structural features that contribute to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and comparisons with similar compounds.

| Property | Value |

|---|---|

| CAS No. | 501034-21-5 |

| Molecular Formula | C19H18F2N4 |

| Molecular Weight | 340.4 g/mol |

| IUPAC Name | N,N-diethyl-4,6-bis(4-fluorophenyl)triazin-5-amine |

| InChI Key | ARPQTESGOBUOAR-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may modulate the activity of enzymes and receptors through binding interactions that influence metabolic pathways and cellular responses. Specific mechanisms may include:

- Enzyme Inhibition: The compound has shown potential in inhibiting enzymes such as carbonic anhydrase and cyclooxygenases (COX), which are crucial in various physiological processes and disease states .

- Antimicrobial Activity: Preliminary studies indicate possible antimicrobial properties, making it a candidate for further investigation in infectious disease contexts .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the triazine family. For instance, this compound may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation. Comparative analyses have shown that modifications in the triazine structure can significantly alter biological efficacy .

Antiinflammatory Properties

Research has also explored the anti-inflammatory effects of this compound. In vitro assays demonstrated that derivatives of triazine compounds can inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. The half-maximal inhibitory concentration (IC50) values for related compounds suggest a promising therapeutic index for inflammation-related conditions .

Case Studies

- ToxCast Chemical Profiling : A comprehensive analysis involving multiple compounds revealed that triazines could activate various enzymatic pathways. This compound was among those screened for potential toxicity and biological activity across diverse assays .

- Structure–Activity Relationship (SAR) Studies : Investigations into the SAR of similar triazine derivatives have demonstrated that specific substitutions at the phenyl rings significantly influence biological activity. This insight is critical for designing more potent analogs with targeted therapeutic effects .

Comparison with Similar Compounds

When compared to similar compounds like N,N-Diethyl-4,6-bis(naphthalen-2-yloxy)-1,3,5-triazin-2-amine and other triazine derivatives, this compound stands out due to its fluorinated phenyl groups. These groups enhance lipophilicity and may improve binding affinity to biological targets .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for N,N-Diethyl-4,6-bis(4-fluorophenyl)-1,2,3-triazin-5-amine, and how can regioselectivity be controlled?

- Answer : The synthesis typically involves nucleophilic substitution on a triazine core. For example, describes a method where [bis(4-fluorophenyl)methyl]amine reacts with a triazine intermediate under acidic conditions (pH 6) in methanol, using NaBH3CN as a reducing agent. Key steps include:

- Selection of solvent (e.g., methanol for solubility and reactivity).

- Temperature control (e.g., room temperature to avoid side reactions).

- Use of steric and electronic directing groups to ensure regioselectivity at the 4- and 6-positions of the triazine ring.

- Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and MS to confirm substitution patterns .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer :

- NMR Spectroscopy : <sup>19</sup>F NMR is essential to confirm fluorophenyl group integration and substitution patterns.

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation pathways (e.g., loss of diethylamine groups).

- HPLC-PDA : Assesses purity and identifies byproducts (e.g., incomplete substitution or oxidation products).

- X-Ray Diffraction : For crystalline samples, single-crystal XRD using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .

Advanced Research Questions

Q. How can computational methods (DFT/TD-DFT) predict electronic properties and reactivity of this triazine derivative?

- Answer :

- DFT Calculations : Use functionals like B3LYP/6-311+G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps), which correlate with charge-transfer behavior and redox potentials.

- TD-DFT : Simulates UV-Vis spectra to compare with experimental data, identifying π→π* transitions in the triazine-fluorophenyl system.

- NBO Analysis : Quantifies hyperconjugative interactions (e.g., between triazine N atoms and fluorophenyl substituents) influencing stability .

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Answer :

- Disorder in Fluorophenyl Groups : Common due to rotational flexibility. Mitigated by refining occupancy factors and applying restraints in SHELXL.

- Twinned Crystals : Use the TWIN command in SHELX to model twin domains.

- Hydrogen Bonding : Graph-set analysis (as in ) identifies motifs like R2<sup>2</sup>(8) chains, stabilizing the crystal lattice.

- Validation Tools : CheckCIF (via IUCr) flags outliers in bond distances/angles .

Q. How can researchers reconcile contradictions between computational predictions and experimental pharmacological data?

- Answer :

- Case Study : If DFT predicts high binding affinity to a target enzyme but bioassays show low activity:

Solvent Effects : Re-run calculations with implicit solvent models (e.g., COSMO).

Protonation States : Adjust pH-dependent charge states in simulations.

Conformational Sampling : MD simulations (e.g., AMBER) explore dynamic binding modes not captured by static DFT.

- Statistical Validation : Use Bland-Altman plots to compare computational vs. experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.